[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 132407-66-0
VCID: VC2243613
InChI: InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2
SMILES: C1=CC=C(C(=C1)N2C=CC=C2CO)F
Molecular Formula: C11H10FNO
Molecular Weight: 191.2 g/mol

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol

CAS No.: 132407-66-0

Cat. No.: VC2243613

Molecular Formula: C11H10FNO

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol - 132407-66-0

Specification

CAS No. 132407-66-0
Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
IUPAC Name [1-(2-fluorophenyl)pyrrol-2-yl]methanol
Standard InChI InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2
Standard InChI Key SPJRIBCINFXUBI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C=CC=C2CO)F
Canonical SMILES C1=CC=C(C(=C1)N2C=CC=C2CO)F

Introduction

Chemical Identification and Structure

Molecular Properties

Synthesis and Preparation

Synthetic Routes

Applications in Research and Industry

Pharmaceutical Precursor Applications

Chemical Reactivity

Derivatives and Analogues

Several derivatives and analogues of this compound exist, including variations in the substituents on the phenyl ring or the pyrrole system. A related compound, [1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol (CAS 64630-48-4), has a slightly different structure with the fluorophenyl group connected to the pyrrole nitrogen via a methylene bridge rather than directly . This structural difference likely influences the conformational flexibility and reactivity of the compound. The development of derivatives with varied substituents allows for the creation of compound libraries for structure-activity relationship studies in pharmaceutical research.

Analytical Data

Mass Spectrometry Data

Mass spectrometry provides valuable data for the identification and characterization of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. The following table presents predicted collision cross-section data from PubChemLite, which is useful for mass spectrometry analysis :

Adductm/zPredicted CCS (Ų)
[M+H]⁺192.08193141.0
[M+Na]⁺214.06387153.9
[M+NH₄]⁺209.10847149.2
[M+K]⁺230.03781148.7
[M-H]⁻190.06737142.8
[M+Na-2H]⁻212.04932148.7
[M]⁺191.07410143.2
[M]⁻191.07520143.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator